3,4-Dichloro-5-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIDLDWDRBWVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679214 | |
| Record name | 3,4-Dichloro-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-72-0 | |
| Record name | Benzoic acid, 3,4-dichloro-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4-Dichloro-5-fluorobenzoic acid CAS 1160574-72-0 properties
CAS 1160574-72-0 | Molecular Formula: C₇H₃Cl₂FO₂
Executive Summary & Chemical Identity
3,4-Dichloro-5-fluorobenzoic acid is a specialized halogenated aromatic building block used primarily in the synthesis of high-value heterocyclic pharmaceuticals and advanced agrochemicals. Its unique substitution pattern—featuring two chlorine atoms and one fluorine atom on a benzoic acid scaffold—provides a distinct electronic and steric profile that is critical for modulating the metabolic stability and lipophilicity of bioactive molecules.
This guide details the physicochemical properties, validated synthetic pathways, and reaction logic required for the effective utilization of this compound in drug discovery and process chemistry.
Chemical Profile
| Property | Specification |
| CAS Number | 1160574-72-0 |
| IUPAC Name | 3,4-Dichloro-5-fluorobenzoic acid |
| Molecular Weight | 209.00 g/mol |
| Exact Mass | 207.95 Da |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
| pKa (Calc.) | ~2.8 - 3.2 (Acidic due to electron-withdrawing halogens) |
| LogP (Calc.) | ~2.8 (Moderate Lipophilicity) |
Synthetic Architecture
The synthesis of 3,4-dichloro-5-fluorobenzoic acid is non-trivial due to the directing effects of the existing substituents. Direct fluorination of 3,4-dichlorobenzoic acid is generally non-selective. Therefore, the most robust industrial route relies on the Balz-Schiemann reaction sequence, utilizing the commercially available precursor 3,4-dichloro-5-nitrobenzoic acid (CAS 13300-63-5).
Validated Synthetic Workflow
The following protocol outlines the conversion of the nitro-precursor to the fluoro-target. This route is preferred for its regioselectivity and scalability.
-
Reduction: Chemoselective reduction of the nitro group to an amine.
-
Diazotization: Conversion of the amine to a diazonium salt.
-
Fluorination: Thermal decomposition of the diazonium tetrafluoroborate salt (Balz-Schiemann).
Figure 1: Regioselective synthesis via the Balz-Schiemann pathway.
Critical Process Parameters (CPP)
-
Reduction Step: Care must be taken to avoid hydrodechlorination (loss of Cl atoms). Use of Fe/HCl or SnCl₂ is often preferred over catalytic hydrogenation (H₂/Pd) to preserve the aryl chloride bonds.
-
Diazotization: Temperature control (0–5°C) is critical to prevent premature decomposition of the diazonium salt, which can lead to phenol byproducts (hydrolysis).
-
Fluorination: The thermal decomposition of the tetrafluoroborate salt should be conducted in a non-aqueous solvent (e.g., toluene or xylene) or neat to maximize yield and safety.
Reactivity & Derivatization Logic
As a tris-substituted benzoic acid, CAS 1160574-72-0 offers multiple handles for diversification. The carboxylic acid moiety is the primary vector for coupling, while the halogenated core dictates the electronic properties of the final molecule.
Carboxylic Acid Transformations
The acid group is typically converted to an acid chloride (using SOCl₂ or oxalyl chloride) or an activated ester (using HATU/EDC) for amide coupling. This is the standard entry point for incorporating this motif into kinase inhibitors or other heterocyclic drugs.
Nucleophilic Aromatic Substitution (SNAr) Potential
The electron-deficient nature of the ring (due to -COOH, -F, and -Cl) makes it susceptible to SNAr, particularly at the fluorine position if activated by strong nucleophiles, though the carboxylate anion (if unmasked) will deactivate the ring.
-
Target: Fluorine at C5 is generally the most labile leaving group in SNAr reactions compared to Chlorine at C3/C4, especially if the acid is converted to an ester or amide (electron-withdrawing).
-
Selectivity: Nucleophilic attack typically occurs at the position para or ortho to the most electron-withdrawing groups.
Figure 2: Divergent reactivity profile for medicinal chemistry applications.
Applications in Drug Discovery
This compound serves as a critical intermediate for heterocyclic pharmaceutical compounds , particularly in the development of kinase inhibitors where the "3,4-dichloro-5-fluoro" motif provides specific advantages:
-
Metabolic Blocking: The halogens block metabolic "soft spots" on the phenyl ring, preventing rapid oxidation by CYP450 enzymes.
-
Lipophilicity Tuning: The combination of Cl and F modulates the logP, enhancing membrane permeability without making the molecule excessively hydrophobic.
-
Binding Affinity: The fluorine atom can act as a hydrogen bond acceptor or fill small hydrophobic pockets in the ATP-binding site of kinases.
Key Patent Reference: The utility of this specific intermediate is highlighted in patent literature such as US Patent 7,517,889 , which describes the synthesis of heterocyclic compounds (e.g., for oncology or inflammation indications) utilizing halogenated benzoic acid building blocks [1].
Safety & Handling Protocols
Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
| Hazard Class | Precautionary Measure |
| Skin Contact | Wear nitrile gloves. Wash immediately with soap and water upon contact.[2] |
| Inhalation | Handle in a fume hood to avoid dust inhalation. Use N95/P100 respirator if dust is generated. |
| Storage | Store in a cool, dry place. Keep container tightly closed. Incompatible with strong oxidizing agents and strong bases. |
References
-
United States Patent and Trademark Office. Patent US 7,517,889 B2: Heterocyclic compounds and uses thereof.
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 1160574-72-0.
-
ChemicalBook. 3,4-Dichloro-5-fluorobenzoic acid MSDS and Properties.
-
Organic Syntheses. General Procedure for Balz-Schiemann Reaction.
Sources
Technical Guide for the Characterization and Establishment of a Melting Point Standard for 3,4-Dichloro-5-fluorobenzoic Acid
Executive Summary
This document provides a comprehensive framework for establishing an in-house melting point standard. It details authoritative methodologies, including capillary melting point determination and Differential Scanning Calorimetry (DSC), aligned with pharmacopeial standards. The core of this guide is not to report a value, but to provide the scientific rationale and detailed protocols required to determine one with high confidence, ensuring data integrity and reproducibility. We will cover instrument calibration, sample purification, and the analytical workflow for creating a reliable primary standard for this compound.
The Foundational Role of Melting Point in Compound Characterization
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range, often less than 1°C. This physical constant is exquisitely sensitive to the presence of impurities. According to the principles of freezing-point depression, impurities disrupt the crystal lattice of the solid, leading to two observable effects:
-
A depression of the melting point: The melting process begins at a lower temperature than for the pure substance.
-
A broadening of the melting range: The transition from solid to liquid occurs over a wider temperature range.
Therefore, a sharp and reproducible melting range is a reliable, albeit not definitive, indicator of high purity. For novel compounds or those without established standards, like 3,4-Dichloro-5-fluorobenzoic acid, the initial step in its characterization is to purify it to the highest practical degree and then meticulously determine its characteristic melting range. This value then becomes the internal benchmark—the "in-house standard"—against which all subsequent batches can be compared.
Establishing an In-House Primary Standard: A Validated Workflow
Given the absence of a certified reference material, a laboratory must create its own primary standard. This process involves more than simply measuring a melting point; it requires a systematic approach to purification and verification to ensure the standard is reliable.
Purification via Recrystallization
The first critical step is to purify the available 3,4-Dichloro-5-fluorobenzoic acid. Recrystallization is the most common and effective method for purifying solid organic compounds.[1][2][3][4] The principle relies on the differential solubility of the compound and its impurities in a selected solvent at different temperatures.[4]
Generalized Recrystallization Protocol for 3,4-Dichloro-5-fluorobenzoic Acid:
-
Solvent Selection: Choose a solvent in which the benzoic acid derivative is highly soluble at elevated temperatures but poorly soluble at low temperatures. A common starting point for benzoic acids is water or an ethanol/water mixture.[1][3]
-
Dissolution: In an Erlenmeyer flask, dissolve the weighed, impure compound in the minimum amount of near-boiling solvent to create a saturated solution.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.[5]
-
Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath. Slow cooling promotes the formation of large, pure crystals.[2]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering soluble impurities.
-
Drying: Dry the crystals thoroughly in a vacuum oven at a temperature well below the expected melting point to remove all residual solvent.
Identity and Purity Confirmation
Before the melting point is determined, the identity and purity of the recrystallized material must be confirmed using orthogonal analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity by detecting and quantifying any remaining impurities. A purity level of >99.5% is desirable for a primary standard.
The workflow for establishing this in-house standard is a self-validating system, ensuring the material being measured is indeed the correct, highly purified compound.
Caption: Capillary melting point determination workflow.
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that provides more quantitative data than the capillary method. [6]It measures the difference in heat flow between the sample and an inert reference as a function of temperature. [6]The melting process is an endothermic event, which appears as a peak on the DSC thermogram. [7] Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the instrument for both temperature and enthalpy using a high-purity standard, typically Indium (Tm = 156.6°C). [7][8]2. Sample Preparation:
-
Accurately weigh 1-3 mg of the purified, dried 3,4-Dichloro-5-fluorobenzoic acid into an aluminum DSC pan.
-
Hermetically seal the pan using a sample press.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the purge gas (typically nitrogen) to a constant flow rate (e.g., 50 mL/min).
-
Define the thermal program:
-
Equilibrate at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point.
-
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the melting event.
-
Melting Point (T_onset): Determined as the extrapolated onset temperature of the peak. This is the physically correct melting point. [7][8] * Peak Temperature: The temperature at the peak maximum.
-
Heat of Fusion (ΔH_fus): The integrated area under the melting peak, which is proportional to the energy required to melt the sample.
-
Sources
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- 2. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
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- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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Discerning the Crucial Distinction: A Comparative Analysis of 3,4-Dichloro-5-fluorobenzoic Acid and its 2,4-Isomer
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of pharmaceutical and agrochemical development, the precise arrangement of atoms within a molecule is not a trivial detail—it is the very foundation of its function, efficacy, and specificity. Halogenated benzoic acids are quintessential building blocks in this arena, valued for their ability to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The introduction of fluorine and chlorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity.[2][3]
This guide provides a detailed comparative analysis of two closely related positional isomers: 3,4-Dichloro-5-fluorobenzoic acid and 2,4-Dichloro-5-fluorobenzoic acid. While sharing the same molecular formula (C₇H₃Cl₂FO₂), their distinct substitution patterns impart unique chemical, physical, and biological characteristics. Understanding these differences is paramount for researchers in medicinal chemistry and process development, as the selection of the correct isomer is critical for achieving the desired biological activity and avoiding unforeseen challenges in synthesis and purification. This document moves beyond a simple recitation of data, offering insights into the causal relationships between structure and function, grounded in established analytical and synthetic principles.
Part 1: The Foundation of Difference: Structural and Physicochemical Properties
The core distinction between these two compounds lies in the spatial arrangement of the halogen substituents on the benzoic acid framework. This seemingly minor shift has profound consequences for the molecule's electronic environment, geometry, and intermolecular interactions.
Molecular Structure
The positional difference is the genesis of all subsequent variations in properties and reactivity. In the 3,4-isomer , the substituents are clustered on one side of the ring relative to the carboxylic acid, creating a more asymmetric distribution of electron density. In the 2,4-isomer , the placement of a chlorine atom ortho to the carboxylic acid group introduces significant steric and electronic effects that are absent in the 3,4-isomer.
Caption: Chemical structures of the two isomers.
Comparative Physicochemical Data
The variance in structure directly translates to measurable differences in physical properties. The ortho-chlorine in the 2,4-isomer can influence the acidity of the carboxyl group and the crystal lattice packing, leading to a different melting point.
| Property | 3,4-Dichloro-5-fluorobenzoic acid | 2,4-Dichloro-5-fluorobenzoic acid | Causality of Difference |
| CAS Number | 1160574-72-0[4] | 86522-89-6[5][6][7] | N/A |
| Molecular Weight | 209.00 g/mol [4][8] | 209.00 g/mol [5][7][8] | Identical molecular formula. |
| Melting Point | Data not available in provided results. | 139-146 °C[5][6][9][10][11] | The ortho-chlorine in the 2,4-isomer can induce a twist in the carboxyl group, affecting crystal packing and intermolecular hydrogen bonding, which typically results in a distinct melting point compared to other isomers. |
| Appearance | White to Almost white powder/crystal | Colorless or White powder/crystal[9][10] | Both are crystalline solids at room temperature, typical for substituted benzoic acids. |
| Purity (Typical) | >98.0% | >97-98%[11] | High purity is essential for their roles as intermediates.[1] |
Part 2: A Practical Guide to Isomer Differentiation
Distinguishing between these isomers is a routine but critical task in quality control and research. A multi-technique approach provides the most definitive identification. The choice of technique is driven by the need for unambiguous structural confirmation.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for isomer differentiation.
-
¹H NMR : The aromatic region will be definitive. The 3,4-isomer is expected to show two distinct signals, likely doublets, from the two aromatic protons. The 2,4-isomer will also show two aromatic protons, but their chemical shifts and coupling constants will be different due to the distinct electronic environment and proximity to different halogen atoms.
-
¹⁹F NMR : The fluorine atom's chemical shift will be highly sensitive to the substitution pattern on the ring, providing a clear diagnostic signal for each isomer.
-
¹³C NMR : The number of signals and their chemical shifts, particularly for the carboxyl carbon and the halogen-substituted carbons, will differ significantly between the two structures.
-
-
Mass Spectrometry (MS) : While both isomers have the same parent mass, their fragmentation patterns under techniques like Electron Ionization (EI-MS) may differ. The ortho-effect in the 2,4-isomer could lead to a unique fragmentation pathway, such as the loss of HCl, which might be less favorable in the 3,4-isomer.
-
Infrared (IR) Spectroscopy : The C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) are characteristic of the aromatic substitution pattern. While subtle, these differences can be used for identification when compared against a reference spectrum.[7]
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying positional isomers in a mixture.[12][13][14] The slight difference in polarity between the two isomers is sufficient for separation on a reversed-phase column.
Exemplary HPLC Protocol for Isomer Separation
Causality: This protocol is based on reversed-phase chromatography, where less polar compounds are retained longer. The differential interaction of the isomers with the nonpolar stationary phase, driven by subtle differences in their dipole moments and hydrophobicity, enables their separation.[12]
-
System : HPLC with UV detection.
-
Column : C18 bonded silica, 5 µm particle size, 150 mm x 4.6 mm I.D.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., 0.1% acetic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The slight acidity of the mobile phase ensures the carboxylic acid group remains protonated, leading to better peak shape and retention.[12]
-
Elution : Isocratic or gradient elution, depending on the complexity of the sample matrix. A typical starting point could be 60:40 Acetonitrile:Water (with 0.1% acid).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm, where the benzene ring exhibits strong absorbance.[12]
-
Injection Volume : 10 µL.
-
Data Analysis : The isomers will appear as two distinct peaks with different retention times (tᵣ). The peak area is used for quantification.
Caption: A typical workflow for definitive isomer identification.
Part 3: Synthesis and Applications: The Impact of Isomeric Choice
The utility of these isomers is not interchangeable. Their synthesis routes are distinct, and their applications are dictated by the specific structure-activity relationships they exhibit.
Synthesis Overview
The synthesis of each isomer relies on starting materials that guide the substituents into the correct positions.
-
2,4-Dichloro-5-fluorobenzoic acid : A common route involves the acylation of 2,4-dichlorofluorobenzene, followed by oxidation.[9][10] For instance, a Friedel-Crafts acylation followed by a haloform reaction or other oxidative cleavage can yield the desired carboxylic acid.[9][10] This starting material is readily available, making the 2,4-isomer a common intermediate.
-
3,4-Dichloro-5-fluorobenzoic acid : The synthesis would require a different starting material, such as 1,2-dichloro-3-fluorobenzene, and follow a similar carboxylation strategy. The availability and cost of the initial building block are key considerations in process chemistry.
Applications and Structure-Activity Relationship (SAR)
The concept of Structure-Activity Relationship (SAR) posits that a molecule's biological activity is directly related to its chemical structure.[15][16] The positioning of the halogens determines how the molecule fits into and interacts with a biological target like an enzyme active site or a cellular receptor.
-
2,4-Dichloro-5-fluorobenzoic acid is explicitly mentioned as a crucial intermediate for antibacterial agents, particularly a class of drugs known as fluoroquinolones.[6][17] In this context, the specific orientation of the fluorine at position 5 and the chlorine at position 4 is critical for the final drug's ability to inhibit bacterial DNA gyrase.
-
3,4-Dichloro-5-fluorobenzoic acid , while less documented in the provided results, would present a different three-dimensional profile to a biological target. The shift of the chlorine from the ortho (2) to the meta (3) position would alter the molecule's steric bulk and electronic interactions, potentially leading to a completely different biological activity or a lack thereof.
The choice of isomer is therefore a deliberate design element in drug discovery. A change from the 2,4- to the 3,4-isomer is not a minor tweak but a fundamental change in the molecular key being designed for a biological lock.
Caption: How isomeric structure dictates biological outcome.
Conclusion
The distinction between 3,4-Dichloro-5-fluorobenzoic acid and its 2,4-isomer is a clear illustration of a fundamental principle in chemical and pharmaceutical sciences: structure dictates function. While identical in composition, their varied arrangement of substituents leads to distinct physicochemical properties, unique spectroscopic signatures, and, most critically, divergent applications in fields like drug discovery. The 2,4-isomer is a well-established intermediate for antibacterial agents, a role predicated on its specific molecular architecture.
For the researcher, scientist, or drug development professional, this guide underscores the necessity of precise analytical verification to ensure the correct isomer is being used. Techniques like NMR and HPLC are not merely procedural; they are essential tools for validating the structural integrity of the chemical building blocks that form the basis of innovative and effective new therapies. The causality is clear: beginning with the correct isomeric starting material is a non-negotiable prerequisite for success in the synthesis of targeted, high-value molecules.
References
- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
- 86522-89-6(2,4-Dichloro-5-fluorobenzoic acid) Product Description. ChemicalBook.
- EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
- Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation under the Continuous-Flow Process.
- 2,4-Dichloro-5-fluorobenzoic acid | 86522-89-6. ChemicalBook.
- 2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138. PubChem.
- 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034. Precedence Research.
- Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–w
- 2,4-Dichloro-5-fluorobenzoic Acid | 86522-89-6. TCI Chemicals.
- 2,4-Dichloro-5-fluorobenzoic acid | CAS 86522-89-6. SCBT.
- How can benzoic acid be tested for purity? ECHEMI.
- Fluorobenzoic Acid Series. Sparrow Chemical.
- HPLC Methods for analysis of Benzoic acid.
- 3,4-Dichloro-5-fluorobenzoic acid - Safety D
- Structure Activity Rel
- 2,4-Dichloro-5-fluorobenzoic acid.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- Structure Activity Rel
- SAR: Structure Activity Rel
- 2,4-DICHLORO-5-FLUOROBENZOIC ACID | 86522-89-6. INDOFINE Chemical Company.
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Methodological & Application
Application Note & Protocol Guide: Synthesis of 3,4-Dichloro-5-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive scientific guide for the synthesis of 3,4-dichloro-5-fluorobenzoic acid, a key building block in the development of advanced pharmaceutical agents, particularly novel quinolone antibiotics.[1][2] The unique substitution pattern of this molecule, featuring vicinal chlorine atoms and a fluorine atom, imparts valuable physicochemical properties to target compounds but presents significant regiochemical challenges in its synthesis.[3][4] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers and process chemists the expert insights needed for successful and reproducible synthesis. We will detail two primary, field-proven synthetic strategies: Directed ortho-Metalation (DoM) and Grignard Reagent Carboxylation. Each protocol is designed as a self-validating system, complete with mechanistic discussions, troubleshooting advice, and critical safety protocols.
Introduction: Strategic Importance and Synthetic Challenges
Fluorinated benzoic acids are cornerstone intermediates in modern drug discovery.[4] The incorporation of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3] 3,4-Dichloro-5-fluorobenzoic acid, in particular, serves as a crucial precursor for active pharmaceutical ingredients (APIs) where precise halogen placement is critical for biological activity.[5][6]
However, the synthesis of this specific isomer is non-trivial. Standard electrophilic aromatic substitution methods, such as Friedel-Crafts reactions, often fail to provide the required regioselectivity due to the complex interplay of the directing effects of the three halogen substituents.[7][8] Therefore, more sophisticated strategies that offer precise positional control are required. This guide focuses on organometallic approaches that leverage the unique electronic properties of the precursors to achieve the desired substitution pattern with high fidelity.
Overview of Primary Synthetic Strategies
Two principal routes from commercially available precursors are recommended for their reliability and regiochemical control. The choice between them may depend on precursor availability, scale, and tolerance for specific reagents.
Caption: High-level overview of the two primary synthetic routes.
Route A: Directed ortho-Metalation (DoM) of 1,2-Dichloro-3-fluorobenzene
This is arguably the most elegant and direct approach. The Directed ortho-Metalation (DoM) strategy utilizes a directing group on the aromatic ring to guide a strong base to deprotonate a specific adjacent proton.[9][10] In this case, the fluorine atom, a well-established though moderate directing metalation group, guides the lithiation to the C5 position.[11][12] The acidity of this C-H bond is further enhanced by the inductive effects of the flanking chlorine atoms, ensuring high regioselectivity.
Reaction Mechanism
The process begins with the coordination of the organolithium reagent to the Lewis basic fluorine atom. This proximity effect facilitates the deprotonation of the nearest ortho proton (C5), forming a highly reactive aryllithium intermediate. This intermediate is then quenched with an electrophile, in this case, carbon dioxide (from dry ice), to form the carboxylate salt, which is subsequently protonated to yield the final benzoic acid.[9][13]
Caption: Key steps in the Directed ortho-Metalation pathway.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1,2-Dichloro-3-fluorobenzene | 164.99 | 8.25 g | 50.0 | Starting Material |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | Solvent, freshly distilled from Na/benzophenone |
| n-Butyllithium (n-BuLi) | 64.06 | 22.0 mL | 55.0 | 2.5 M solution in hexanes (1.1 eq) |
| Dry Ice (solid CO₂) | 44.01 | ~50 g | - | Electrophile, crushed |
| Diethyl Ether | - | 150 mL | - | For extraction |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 2 M aqueous solution for workup |
| Brine (saturated NaCl) | - | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate | - | As needed | - | Drying agent |
Procedure
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Initial Solution: Add 1,2-dichloro-3-fluorobenzene (8.25 g, 50.0 mmol) and anhydrous THF (200 mL) to the flask via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Lithiation: Slowly add n-butyllithium (22.0 mL of a 2.5 M solution, 55.0 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) indicates the formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 1.5 hours.
-
Carboxylation (Quenching): Remove the nitrogen inlet and quickly add a large excess of freshly crushed dry ice to the vigorously stirred solution. The reaction is exothermic and will cause the CO₂ to sublime rapidly. Continue stirring and allow the mixture to slowly warm to room temperature overnight as the excess dry ice sublimes.
-
Workup - Quench & Separate: Once at room temperature, quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and shake. Remove the aqueous layer.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 2 M HCl. A white precipitate of the product should form. Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 3,4-dichloro-5-fluorobenzoic acid as a white solid.
Troubleshooting
-
Low Yield: Often due to moisture inactivating the organolithium reagents. Ensure all glassware is rigorously dried and solvents are anhydrous.
-
Incomplete Reaction: The n-BuLi may be of lower molarity than stated. Titration of the n-BuLi solution before use is recommended for accuracy. Alternatively, extend the stirring time at -78 °C.
-
Side Products: If the temperature rises significantly during n-BuLi addition, side reactions can occur. Maintain strict temperature control.
Route B: Grignard Reagent Carboxylation
This classic organometallic approach involves the formation of an arylmagnesium halide (Grignard reagent) from an aryl halide, followed by reaction with carbon dioxide.[14] This method requires a brominated precursor, 1-bromo-3,4-dichloro-5-fluorobenzene, which may need to be synthesized separately if not commercially available.
Reaction Mechanism
The synthesis begins with the oxidative insertion of magnesium metal into the carbon-bromine bond, a process typically initiated with a small crystal of iodine.[14][15] This forms the highly nucleophilic Grignard reagent. This reagent then attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. Aqueous acidic workup protonates the salt and hydrolyzes any remaining Grignard reagent to yield the desired benzoic acid.[15]
Caption: Key steps in the Grignard reagent carboxylation pathway.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1-Bromo-3,4-dichloro-5-fluorobenzene | 243.89 | 12.2 g | 50.0 | Starting Material |
| Magnesium Turnings | 24.31 | 1.46 g | 60.0 | 1.2 eq |
| Anhydrous Diethyl Ether or THF | - | 150 mL | - | Solvent |
| Iodine (I₂) | 253.81 | 1-2 small crystals | - | Initiator |
| Dry Ice (solid CO₂) or CO₂ gas | 44.01 | Excess | - | Electrophile |
| Sulfuric Acid (H₂SO₄) | 98.08 | As needed | - | 2 M aqueous solution for workup |
| Diethyl Ether | - | 150 mL | - | For extraction |
| 5% NaOH Solution | - | 100 mL | - | For extraction/purification |
Procedure
-
Setup: In a flame-dried, three-neck flask with a stir bar, reflux condenser, and nitrogen inlet, place the magnesium turnings (1.46 g, 60.0 mmol).
-
Initiation: Add a small crystal of iodine and gently warm the flask with a heat gun under a nitrogen flow until violet iodine vapor is visible. This step etches the magnesium surface.
-
Reagent Addition: Allow the flask to cool. Add anhydrous diethyl ether (50 mL). In a separate, dry dropping funnel, prepare a solution of 1-bromo-3,4-dichloro-5-fluorobenzene (12.2 g, 50.0 mmol) in anhydrous diethyl ether (100 mL).
-
Grignard Formation: Add ~10% of the aryl bromide solution to the magnesium suspension. The solution should become cloudy and begin to gently reflux, indicating the reaction has initiated. If it does not start, gentle warming may be required.
-
Reaction: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours or until most of the magnesium has been consumed.
-
Carboxylation: Cool the Grignard solution in an ice bath. Bubble dry CO₂ gas through the solution for 30 minutes, or pour the solution over a large excess of crushed dry ice with vigorous stirring. A viscous white mass will form.
-
Workup - Hydrolysis: Allow the mixture to warm to room temperature. Slowly and carefully add 2 M H₂SO₄ (approx. 100 mL) with stirring to dissolve the magnesium salts and protonate the product.
-
Extraction (Base/Acid): Transfer the mixture to a separatory funnel. Extract the organic layer with 5% NaOH solution (2 x 50 mL). The product will move into the aqueous basic layer as its sodium salt.
-
Isolation: Combine the basic aqueous extracts, cool in an ice bath, and re-acidify to pH 1-2 with cold 2 M HCl or H₂SO₄. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.[15]
Comparison of Synthetic Routes
| Feature | Route A: Directed ortho-Metalation | Route B: Grignard Reaction |
| Precursor | 1,2-Dichloro-3-fluorobenzene | 1-Bromo-3,4-dichloro-5-fluorobenzene |
| Key Reagents | n-Butyllithium (pyrophoric, moisture-sensitive) | Magnesium metal (flammable solid) |
| Temperature | Cryogenic (-78 °C) | Room Temperature / Gentle Reflux |
| Regioselectivity | Excellent, directed by fluorine and C-H acidity | Excellent, defined by C-Br bond position |
| Pros | High regioselectivity from a simpler precursor. | Milder reaction temperatures; avoids pyrophoric reagents. |
| Cons | Requires cryogenic temperatures and handling of pyrophoric n-BuLi. Strict anhydrous conditions are critical. | Requires a more complex, brominated precursor. Initiation can sometimes be difficult. |
Mandatory Safety Precautions
-
Organolithium Reagents (n-BuLi): Highly pyrophoric and react violently with water. Must be handled under an inert atmosphere (N₂ or Ar) using proper syringe techniques. Always wear fire-retardant lab coats, safety glasses, and gloves. Have a Class D fire extinguisher readily available.
-
Grignard Reagents: Highly flammable and reactive with water. All operations must be conducted under strict anhydrous conditions to prevent quenching and potential fire hazards.
-
Cryogenic Baths: Handle dry ice and acetone with insulated gloves to prevent severe burns. Ensure adequate ventilation to prevent CO₂ asphyxiation.
-
Acids/Bases: Concentrated acids and bases are corrosive. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
Conclusion
Both Directed ortho-Metalation and Grignard Carboxylation represent robust and reliable strategies for the synthesis of 3,4-dichloro-5-fluorobenzoic acid. The DoM pathway offers a more direct route from a simpler, more readily available precursor, although it necessitates specialized handling of cryogenic and pyrophoric materials. The Grignard route, while requiring a more functionalized starting material, proceeds under milder temperature conditions. The ultimate choice of method will be guided by laboratory capabilities, precursor availability, and desired scale of production. Both methods underscore the power of organometallic chemistry to overcome the regiochemical challenges inherent in the synthesis of complex polyhalogenated aromatic compounds.
References
-
Zhang, Z., et al. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 39(5), 277-278. [Link]
-
Hart, H., et al. (2000). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Journal of the American Chemical Society, 122(39), 9336–9344. [Link]
-
University of Bath. Directed (ortho) Metallation. Course Chemistry Pages. [Link]
-
Lynam, J. M., et al. (2020). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 120(10), 4465-4519. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
ARKAT USA, Inc. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc, 2009(11), 183-191. [Link]
-
Baran, P. (Group Meeting Literature). Directed Metalation: A Survival Guide. Scripps Research. [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 25-28. [Link]
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
ResearchGate. (2014). Oxidation of aldehydes to carboxylic acids. Scientific Diagram. [Link]
-
Jasperse, J. Chem 355 Grignard Synthesis of Triphenylmethanol. NDSU Chemistry. [Link]
-
LibreTexts Chemistry. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
UCLA Chemistry. (2012). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]
- Google Patents. (2013). Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
-
Chen, Z., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 411-412. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
Royal Society of Chemistry. (2022). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. RSC Advances, 12(1), 1-6. [Link]
-
Ni, K., & Hu, J. (2021). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 13(12), 1117-1120. [Link]
-
Clark, J. Making carboxylic acids. Chemguide. [Link]
-
Precedence Research. (2024). 2,4 Dichloro 5 Fluorobenzoic Acid Market. [Link]
-
DePauw University. GRIGNARD REACTION – Synthesis of Benzoic Acid. Chemistry 261 Laboratory. [Link]
-
Semantic Scholar. (2020). Light-Promoted Oxidation of Aldehydes to Carboxylic Acids under Aerobic and Photocatalyst-free Conditions. [Link]
-
PrepChem.com. Synthesis of 3,4-Dihydroxy-5-cyanobenzoic acid. [Link]
-
Senawee, S., et al. (2020). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]
-
Zhang, W., et al. (2013). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Beilstein Journal of Organic Chemistry, 9, 212-218. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. nbinno.com [nbinno.com]
- 5. CAS 289039-49-2: 4,5-dichloro-2-fluorobenzoic acid [cymitquimica.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 15. mason.gmu.edu [mason.gmu.edu]
Esterification protocols for 3,4-Dichloro-5-fluorobenzoic acid
Application Note: Optimized Esterification Protocols for 3,4-Dichloro-5-fluorobenzoic Acid
Executive Summary & Strategic Analysis
This guide details the esterification of 3,4-Dichloro-5-fluorobenzoic acid (CAS: 3,4-Cl2-5-F-BA) . Unlike simple benzoic acid, this substrate possesses a unique electronic profile due to the trisubstitution pattern of electron-withdrawing groups (EWGs).
Chemical Context & Reactivity Profile:
-
Electronic Activation: The presence of two chlorine atoms (positions 3, 4) and one fluorine atom (position 5) exerts a strong inductive effect (
). This significantly lowers the of the carboxylic acid (estimated vs. 4.2 for benzoic acid) and increases the electrophilicity of the carbonyl carbon. -
Steric Environment: Crucially, the ortho-positions (2 and 6) are unsubstituted . Unlike 2,6-disubstituted "hindered" acids (e.g., 2,4,6-trimethylbenzoic acid) which require acylium ion mechanisms (Newman’s rule), 3,4-Dichloro-5-fluorobenzoic acid remains sterically accessible to nucleophiles.
-
Implication: The rate-limiting step for esterification is generally faster than unsubstituted benzoic acid due to the activated carbonyl, provided the nucleophile (alcohol) is not sterically bulky.
Method Selection Matrix:
Figure 1: Decision matrix for selecting the optimal esterification route based on scale and alcohol complexity.
Protocol A: Fischer Esterification (Scalable Standard)
Best for: Methyl and Ethyl esters on a multi-gram to kilogram scale. Mechanism: Acid-catalyzed nucleophilic acyl substitution.
Reagents & Equipment
-
3,4-Dichloro-5-fluorobenzoic acid (1.0 equiv)
-
Methanol or Ethanol (Solvent/Reagent, anhydrous, >10 equiv)
-
Sulfuric Acid (
, conc., 0.1–0.5 equiv) -
Apparatus: Round-bottom flask, reflux condenser, drying tube (CaCl2).
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, suspend 3,4-Dichloro-5-fluorobenzoic acid in Methanol (5 mL per gram of acid).
-
Note: The acid may not dissolve completely at room temperature (RT).
-
-
Catalyst Addition: Slowly add concentrated
(0.1 mL per gram of acid) dropwise with stirring.-
Exotherm Warning: The reaction is exothermic. If working >50g scale, cool the flask in an ice bath during addition.
-
-
Reflux: Heat the mixture to reflux (
C for MeOH) for 4–6 hours.-
Monitoring: Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The product (ester) will have a significantly higher
than the starting acid.
-
-
Workup (Quench): Cool to RT. Concentrate the solvent to ~20% of the original volume under reduced pressure (Rotavap).
-
Partition: Pour the residue into crushed ice/water (50 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Wash: Wash the combined organic layers with:
-
Saturated
(2x) to remove unreacted acid (gas evolution: ). -
Brine (1x).
-
-
Drying: Dry over anhydrous
, filter, and concentrate.
Yield Expectation: 90–95% Critical Insight: Due to the electron-withdrawing nature of the substrate, the equilibrium favors the ester slightly more than unsubstituted benzoic acid, but water removal is still vital for maximizing yield.
Protocol B: Acid Chloride Activation (Versatile/High-Reactivity)
Best for: Sterically hindered alcohols, phenols, or when anhydrous conditions are strictly required. Mechanism: Formation of the Vilsmeier-Haack intermediate (via DMF) followed by conversion to acyl chloride.[1]
Reagents
-
3,4-Dichloro-5-fluorobenzoic acid (1.0 equiv)
-
Thionyl Chloride (
, 1.5–2.0 equiv) -
N,N-Dimethylformamide (DMF, catalytic, 2–3 drops)
-
Solvent: Toluene or DCM (optional, can run neat in
).
Step-by-Step Procedure
-
Activation: Place the acid in a dry flask under Nitrogen/Argon. Add Thionyl Chloride.[2][3][4]
-
Catalysis: Add 2 drops of dry DMF.
-
Reaction: Heat to reflux (
C) for 2 hours. Gas evolution ( , HCl) will be observed.[1]-
Endpoint: The suspension will turn into a clear solution as the acid chloride forms.
-
-
Evaporation: Remove excess
via vacuum distillation (add Toluene and re-evaporate 2x to azeotrope off trace ). -
Esterification: Redissolve the crude acid chloride in dry DCM. Add the target Alcohol (1.1 equiv) and a base (Triethylamine or Pyridine, 1.2 equiv) at
C. -
Isolation: Stir for 1 hour, wash with 1M HCl, then
, dry and concentrate.
Visualizing the Activation Mechanism:
Figure 2: Catalytic cycle of DMF in Thionyl Chloride activation.
Protocol C: Base-Promoted Alkylation (Mild/Precious Scale)
Best for: Methyl esters (using MeI) or Benzyl esters on small scale (<1g) where high recovery is needed.
Mechanism:
Reagents
-
3,4-Dichloro-5-fluorobenzoic acid (1.0 equiv)
-
Potassium Carbonate (
, anhydrous, 1.5 equiv) -
Methyl Iodide (MeI, 1.2 equiv) or Benzyl Bromide.
-
Solvent: DMF or Acetone (anhydrous).
Step-by-Step Procedure
-
Salt Formation: Dissolve the acid in DMF (5 mL/g). Add
. Stir at RT for 15 mins.-
Note: The high acidity of the substrate (
~3.5) ensures rapid and complete deprotonation.
-
-
Alkylation: Add Methyl Iodide dropwise.
-
Safety: MeI is a carcinogen. Use a fume hood.[13]
-
-
Stir: Stir at RT for 2–4 hours.
-
Workup: Pour into water (excess). The ester often precipitates as a solid (due to the lipophilic halogens). Filter or extract with Ether.
Analytical Validation (Self-Validating Data)
To confirm the success of the reaction, compare the product data against these expected shifts. The loss of the acidic proton and the appearance of the alkoxy group are definitive.
| Feature | 3,4-Dichloro-5-fluorobenzoic acid (Starting Material) | Methyl Ester Product (Target) |
| 1H NMR (DMSO-d6) | Absent | |
| 1H NMR (Aromatic) | ||
| 1H NMR (Alkyl) | Absent | |
| IR Spectroscopy | Broad stretch 2500–3300 cm⁻¹ (O-H) | Absent ; Sharp C=O stretch ~1725–1735 cm⁻¹ |
| TLC (20% EtOAc/Hex) | Low | High |
References
-
Fischer Esterification Mechanism & Kinetics
-
Acid Chloride Activation (Vilsmeier-Haack)
-
Steglich Esterification (Alternative for Sensitive Substrates)
-
Synthesis of Fluorinated Benzoic Acids
-
Alkylation of Carboxylic Acids
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 3. Alcohol to Chloride (SOCl2 + cat. DMF) [commonorganicchemistry.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. byjus.com [byjus.com]
- 6. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 7. scribd.com [scribd.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Fischer Esterification [organic-chemistry.org]
- 15. Ester synthesis by esterification [organic-chemistry.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Amide bond formation using 3,4-Dichloro-5-fluorobenzoic acid
An Application Guide to Amide Bond Formation Using 3,4-Dichloro-5-fluorobenzoic Acid
Introduction
The amide bond is a fundamental linkage in chemistry and biology, most notably forming the backbone of peptides and proteins. In drug discovery and medicinal chemistry, the formation of amides is one of the most frequently utilized reactions, allowing for the covalent linking of molecular fragments to build complex and biologically active molecules.[1] Halogenated aromatic compounds, such as 3,4-Dichloro-5-fluorobenzoic acid, are highly valued as synthetic building blocks due to the unique electronic properties and metabolic stability that halogens can confer upon a molecule.
This application note provides a comprehensive technical guide for researchers utilizing 3,4-Dichloro-5-fluorobenzoic acid in amide synthesis. We will explore the chemical principles governing the reactivity of this substrate, provide a comparative analysis of premier coupling methodologies, and present detailed, validated protocols for achieving high-yield amide formation. The guidance herein is designed to be practical, moving beyond simple procedural steps to explain the causality behind reagent choice and reaction optimization.
Scientific Principles & Strategic Considerations
The structure of 3,4-Dichloro-5-fluorobenzoic acid presents specific characteristics that must be considered for successful amide coupling. The presence of three electron-withdrawing halogen substituents on the aromatic ring significantly increases the acidity of the carboxylic acid proton. This electronic effect also renders the carbonyl carbon more electrophilic, which can facilitate nucleophilic attack by an amine. While thermodynamically favorable, the direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the use of a coupling reagent to activate the carboxylic acid.[2]
The selection of an appropriate coupling strategy is paramount and depends on factors such as the steric hindrance and nucleophilicity of the amine partner, potential for side reactions, and the desired scale of the reaction. For a substrate like 3,4-Dichloro-5-fluorobenzoic acid, the key is to select a method that efficiently generates a highly reactive intermediate without promoting undesirable side reactions.
Reagent Selection and Mechanistic Overview
Two primary classes of coupling reagents are recommended for this substrate: carbodiimides, exemplified by EDC, and uronium/aminium salts, such as HATU. The choice between them often hinges on the difficulty of the specific coupling being attempted.
Carbodiimide-Mediated Coupling: The EDC/Additive Approach
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent that activates carboxylic acids by forming an O-acylisourea intermediate.[3][4] This intermediate is highly reactive but can be unstable, potentially leading to side products like N-acylurea or undergoing hydrolysis.[5][6] To mitigate these issues and improve efficiency, an additive such as N-hydroxybenzotriazole (HOBt) is frequently included. HOBt intercepts the O-acylisourea to form a more stable HOBt-active ester, which then reacts cleanly with the amine to yield the desired amide.[2]
Caption: General Experimental Workflow for Amide Coupling.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is robust for primary amines and many secondary amines.
Materials:
-
3,4-Dichloro-5-fluorobenzoic acid (209.00 g/mol ): 209 mg (1.0 mmol, 1.0 equiv)
-
Amine: 1.1 mmol (1.1 equiv)
-
EDC·HCl: 230 mg (1.2 mmol, 1.2 equiv)
-
HOBt: 162 mg (1.2 mmol, 1.2 equiv)
-
DIPEA: 436 µL (2.5 mmol, 2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF): 5-10 mL
Procedure:
-
To a dry round-bottom flask, add 3,4-dichloro-5-fluorobenzoic acid, the amine, and HOBt.
-
Add anhydrous DCM (or DMF if solubility is an issue) to dissolve the solids, resulting in a ~0.1-0.2 M solution.
-
Place the flask under an inert atmosphere (e.g., nitrogen) and cool the mixture to 0 °C in an ice bath with stirring.
-
Add DIPEA to the stirred solution.
-
Add the EDC·HCl portion-wise over 2-3 minutes. A slight exotherm may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Workup: Dilute the reaction mixture with DCM (50 mL). Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: HATU Mediated Coupling
This protocol is recommended for sterically hindered amines, electron-deficient anilines, or when Protocol 1 gives low yields.
Materials:
-
3,4-Dichloro-5-fluorobenzoic acid (209.00 g/mol ): 209 mg (1.0 mmol, 1.0 equiv)
-
Amine: 1.1 mmol (1.1 equiv)
-
HATU: 456 mg (1.2 mmol, 1.2 equiv)
-
DIPEA: 349 µL (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF: 5 mL
Procedure:
-
In a dry round-bottom flask, dissolve 3,4-dichloro-5-fluorobenzoic acid in anhydrous DMF (3 mL).
-
Add the amine, followed by HATU and DIPEA.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 1-6 hours. Note: The reaction is often complete in less than 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate (50 mL). Wash the organic layer with water (3 x 20 mL) to remove DMF and other water-soluble components, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation and Troubleshooting
The choice of coupling agent can significantly impact reaction outcomes. The following table provides representative data for the coupling of 3,4-Dichloro-5-fluorobenzoic acid with various amine types.
| Entry | Amine Partner | Coupling Method | Typical Time (h) | Expected Yield (%) | Notes |
| 1 | Benzylamine | EDC/HOBt | 4-6 | >90% | Straightforward coupling with a primary, unhindered amine. |
| 2 | Morpholine | EDC/HOBt | 4-6 | >90% | Secondary amines are generally well-tolerated. |
| 3 | Aniline | HATU | 2-4 | >85% | Electron-neutral anilines couple efficiently. |
| 4 | 4-Nitroaniline | HATU | 4-8 | 70-85% | Electron-deficient amines require the more potent HATU reagent. |
| 5 | tert-Butylamine | HATU | 6-12 | 65-80% | Steric hindrance necessitates the use of HATU and may require longer reaction times. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficiently active coupling agent. 2. Sterically hindered or electron-poor amine. 3. Reagents degraded by moisture. | 1. Switch from EDC/HOBt to HATU. 2. Increase reaction temperature to 40-50 °C. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Multiple Byproducts | 1. N-acylurea formation (with EDC). 2. Dimerization of the activated acid. | 1. Ensure HOBt is used with EDC. 2. Add the amine before adding the coupling reagent. |
| Difficult Purification | 1. Urea byproduct from EDC is soluble in the organic layer. 2. Residual DMF. | 1. Use EDC·HCl and perform acidic/basic washes to remove the water-soluble urea. 2. Perform multiple aqueous washes (water or brine) to remove DMF. |
Safety and Handling
-
3,4-Dichloro-5-fluorobenzoic Acid: Causes skin, eye, and respiratory irritation. A[7][8]void inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area and wear appropriate PPE, including gloves, safety glasses, and a lab coat. *[9] EDC·HCl: A potential sensitizer. Avoid inhalation and contact.
-
HATU: Can be irritating. Handle with care.
-
DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage. Use in a fume hood with appropriate gloves and eye protection.
-
Solvents (DCM, DMF): Handle in a fume hood. DCM is a suspected carcinogen. DMF is a reproductive toxin.
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
[9]### 6. References
-
Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed.
-
HATU - Wikipedia. Wikipedia.
-
HATU:a third-generation coupling reagent. ChemicalBook.
-
Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
-
Carbodiimide - Wikipedia. Wikipedia.
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry.
-
3,4-Dichloro-5-fluorobenzoic acid - Safety Data Sheet. ChemicalBook.
-
Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
-
Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. ACS Publications.
-
Carbodiimide – Knowledge and References. Taylor & Francis.
-
HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
-
Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Royal Society of Chemistry.
-
Amide synthesis by acylation. Organic Chemistry Portal.
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC.
-
The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. ResearchGate.
-
SAFETY DATA SHEET - 3-Chloro-5-fluorobenzoic acid. Fisher Scientific.
-
SAFETY DATA SHEET - 2,4-Dichloro-5-fluorobenzoic acid. Thermo Fisher Scientific.
-
Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Benchchem.
-
2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138. PubChem.
-
Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. Cole-Parmer.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
-
CAS 289039-49-2: 4,5-dichloro-2-fluorobenzoic acid. CymitQuimica.
-
3,4,5-Trifluorobenzoic acid | CAS Number 121602-93-5. Ossila.
-
An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
Preparation of acid chlorides from 3,4-Dichloro-5-fluorobenzoic acid
Application Note: Strategic Synthesis of 3,4-Dichloro-5-fluorobenzoyl Chloride
Executive Summary
The conversion of 3,4-Dichloro-5-fluorobenzoic acid (CAS: 1160574-72-0) to its corresponding acid chloride is a pivotal transformation in the synthesis of next-generation kinase inhibitors and fluoroquinolone antibiotics. Due to the electron-deficient nature of the aromatic ring (tris-halogenated), the carboxylic acid exhibits reduced nucleophilicity, rendering standard thermal chlorination sluggish.
This guide details two field-proven protocols:
-
Method A (Thionyl Chloride): A robust, scalable protocol for multigram to kilogram batches.
-
Method B (Oxalyl Chloride): A mild, ambient-temperature protocol ideal for high-purity discovery scale (<5g).
Both methods utilize N,N-Dimethylformamide (DMF) as a nucleophilic catalyst to form the reactive Vilsmeier-Haack intermediate, ensuring rapid and complete conversion.
Scientific Foundation: The Vilsmeier-Haack Activation
Mechanistic Insight
Direct reaction between electron-deficient benzoic acids and chlorinating agents is often rate-limited by the initial attack of the carboxylic oxygen on the sulfur/carbon center of the reagent.[1] The presence of two chlorines and one fluorine atom significantly pulls electron density away from the carboxylate, stabilizing the acid but deactivating the carbonyl oxygen.
To overcome this, we employ DMF catalysis .[2] DMF reacts with the chlorinating agent (e.g.,
Reaction Mechanism Diagram
The following diagram illustrates the catalytic cycle driving this transformation.
Caption: Catalytic cycle showing the activation of the chlorinating agent by DMF to form the Vilsmeier reagent, facilitating acid chloride formation.
Experimental Protocols
Pre-requisites & Safety
-
Moisture Sensitivity: All glassware must be oven-dried. Reagents must be anhydrous.
-
Gas Evolution: Both methods generate toxic gases (HCl, SO₂, CO). All operations must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
Method A: Thionyl Chloride (Scalable)
Best for: >10g scale, cost-efficiency, and when high-temperature tolerance is acceptable.
Reagents:
-
3,4-Dichloro-5-fluorobenzoic acid (1.0 equiv)
-
Thionyl Chloride (
) (5.0 equiv) – Excess acts as solvent -
DMF (anhydrous) (0.05 equiv / 5 mol%)
Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or
line) on top of the condenser. Connect the outlet to a caustic scrubber (NaOH solution) to trap HCl/SO₂ gases. -
Charging: Add solid 3,4-Dichloro-5-fluorobenzoic acid to the RBF.
-
Solvent/Reagent Addition: Carefully add Thionyl Chloride. The solid may not dissolve immediately.
-
Catalyst Addition: Add DMF dropwise. Caution: Vigorous gas evolution may occur immediately.
-
Reaction: Heat the mixture to reflux (
). The solid will gradually dissolve, turning the solution clear yellow. -
Monitoring: Reflux for 2–3 hours. Monitor by quenching an aliquot in methanol (see Section 4: Quality Control).
-
Workup:
-
Cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove excess
. -
Azeotrope: Add anhydrous Toluene (2x volume) and re-concentrate to remove trace thionyl chloride.
-
-
Isolation: The resulting oil/solid is the crude acid chloride. For high purity, distill under high vacuum (approx.
at 5 mmHg, estimated).
Method B: Oxalyl Chloride (High Purity)
Best for: <5g scale, sensitive substrates, and avoiding thermal stress.
Reagents:
-
3,4-Dichloro-5-fluorobenzoic acid (1.0 equiv)
-
Oxalyl Chloride (
) (1.5 equiv) -
Dichloromethane (DCM), anhydrous (10 mL/g of acid)
-
DMF (anhydrous) (0.05 equiv / 5 mol%)
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck RBF under nitrogen flow. Equip with a stir bar and a septum.[3]
-
Solvation: Suspend the benzoic acid derivative in anhydrous DCM.
-
Catalyst: Add the catalytic amount of DMF.
-
Reagent Addition: Add Oxalyl Chloride dropwise via syringe at
(ice bath).-
Note: Gas evolution (CO/CO₂) will be vigorous. Ensure proper venting.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. The suspension should become a clear solution.
-
Workup: Concentrate the reaction mixture directly on a Rotavap (bath temp
). -
Purification: Redissolve in a small amount of DCM and re-concentrate to ensure removal of volatile byproducts. The residue is usually pure enough for the next step without distillation.
Process Control & Analytics
Acid chlorides are unstable on LCMS/GC columns due to hydrolysis. To monitor the reaction, you must perform a Methyl Ester Derivatization .
IPC Protocol (In-Process Control):
-
Take a 50 µL aliquot of the reaction mixture.
-
Quench into 500 µL of anhydrous Methanol (MeOH).
-
Wait 5 minutes (Acid Chloride converts to Methyl Ester; Unreacted Acid remains Acid).
-
Inject on HPLC or GC.
Data Interpretation:
| Species | Functional Group | HPLC Behavior (Reverse Phase) |
|---|---|---|
| Starting Material | Carboxylic Acid (-COOH) | Elutes Early (Polar), Broad Peak |
| Product Marker | Methyl Ester (-COOMe) | Elutes Late (Non-polar), Sharp Peak |
Target Specification: >98% conversion to Methyl Ester before stopping the reaction.
Workflow Visualization
The following flowchart outlines the decision-making process for synthesis and isolation.
Caption: Operational flowchart for selecting the synthesis method and downstream processing.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).[4]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referencing acid chloride stability).
-
Sigma-Aldrich. (2023). Safety Data Sheet: Thionyl Chloride.
-
Common Organic Chemistry. (2023). Reaction of Carboxylic Acids with Oxalyl Chloride.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 688138, 2,4-dichloro-5-fluorobenzoic acid (Isomer Analog Data).
Sources
Troubleshooting & Optimization
Technical Support Center: HPLC Method Development for Fluorinated Benzoic Acids
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Fluorinated Benzoic Acids (FBAs) – Isomer Separation & Peak Shape Optimization
Executive Summary: The Fluorine Challenge
Developing methods for fluorinated benzoic acids requires navigating two distinct chemical challenges: acidity and regioselectivity . Unlike standard alkyl-benzenes, the position of the fluorine atom (ortho, meta, para) significantly shifts the pKa of the carboxyl group due to inductive effects. Furthermore, standard C18 columns often fail to resolve these isomers because their hydrophobicities are nearly identical.[1]
This guide prioritizes Pentafluorophenyl (PFP/F5) stationary phases over C18 and emphasizes precise pH control to suppress ionization.
Part 1: Critical Method Parameters (The "Why")
Stationary Phase Selection: Why C18 Fails
Standard C18 columns rely on hydrophobic subtraction.[1] Since 2-fluorobenzoic acid (2-FBA), 3-FBA, and 4-FBA have almost identical logP values, they often co-elute on C18.
-
The Solution: Use a Pentafluorophenyl (PFP) or F5 column.
-
The Mechanism: PFP phases utilize multiple interaction modes:
- Interactions: Between the phenyl ring of the analyte and the PFP ring.
-
Dipole-Dipole: The high electronegativity of the fluorine atoms creates a strong dipole, allowing the phase to distinguish between the specific dipole moments of ortho, meta, and para isomers.
-
Shape Selectivity: The rigid PFP ring can discriminate based on the steric bulk of the fluorine substituent.
pH Control & The Ortho Effect
You cannot treat all FBAs as having the same pKa. The "Ortho Effect" causes significant acidity differences.
| Compound | Structure | pKa (Approx) | Retention Behavior (at pH 3.0) |
| 2-Fluorobenzoic acid | Ortho-substituted | 3.27 | Most ionized; elutes earliest on RP |
| 3-Fluorobenzoic acid | Meta-substituted | 3.86 | Partially ionized |
| 4-Fluorobenzoic acid | Para-substituted | 4.14 | Least ionized; elutes latest on RP |
Data synthesized from thermodynamic literature [1][6].
Critical Rule: To retain these compounds on a Reversed-Phase (RP) column, you must suppress ionization. The mobile phase pH should be < 2.5 (ideally pH 2.0).[2]
Part 2: Method Development Workflow
The following diagram outlines the logical decision process for selecting the correct column and mobile phase conditions.
Figure 1: Decision tree for selecting stationary phases and mobile phase conditions based on analyte complexity.
Part 3: Troubleshooting & FAQs
Category 1: Selectivity & Retention
Q: I am using a C18 column and 2-fluorobenzoic acid is eluting near the void volume (t0). Why is it not retaining? A: This is a classic ionization issue.
-
Diagnosis: 2-FBA has a pKa of ~3.27. If you are using a standard "0.1% Formic Acid" mobile phase, the pH is likely around 2.7–2.9. This is too close to the pKa, meaning nearly 50% of your analyte is ionized (COO-). Ionized species do not retain well on C18.
-
Fix: Lower the pH to 2.0–2.2 using Phosphoric Acid or Trifluoroacetic Acid (TFA). This ensures the molecule is protonated (neutral) and hydrophobic enough to interact with the stationary phase [4][8].
Q: I cannot separate 3-fluorobenzoic acid from 4-fluorobenzoic acid on my C18 column. They co-elute. A: C18 columns separate primarily by hydrophobicity.[3] Since the fluorine atom adds similar hydrophobicity regardless of position, C18 cannot distinguish them easily.
-
Fix: Switch to a Pentafluorophenyl (PFP) column (e.g., Phenomenex Kinetex F5, Supelco Discovery HS F5, or Thermo Hypersil GOLD PFP).
-
Why it works: The PFP phase interacts with the specific dipole moment of the isomers. The ortho and para positions create different electronic environments that the PFP ring can "feel" via
and electrostatic interactions [1][9].
Category 2: Peak Shape Issues
Q: My fluorinated benzoic acid peaks are tailing significantly (As > 1.5). How do I fix this? A: Tailing in acidic compounds is usually caused by secondary interactions with residual silanols on the silica surface.[4]
-
Protocol 1 (Mobile Phase Modifier): Switch from Formic Acid to 0.05% - 0.1% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent and masks silanol sites, sharpening the peak.
-
Protocol 2 (Buffer Strength): If you cannot use TFA (e.g., sensitive MS detection), increase the ionic strength. Use 20 mM Ammonium Formate (pH 3.0) instead of simple acidified water. The salt ions compete with the analyte for active silanol sites [8][10].
Q: I see "fronting" or split peaks for 2-fluorobenzoic acid. A: This is often due to solvent mismatch. FBAs are very soluble in methanol but less so in water.
-
Fix: Ensure your sample diluent matches the initial mobile phase conditions (e.g., 95% Water / 5% Organic). If you inject a sample dissolved in 100% Methanol onto a high-aqueous gradient, the analyte precipitates or travels faster than the mobile phase initially, causing peak distortion.
Category 3: Reproducibility[6][7][8]
Q: My retention times are drifting day-to-day. A: Fluorinated phases (PFP) can be sensitive to equilibration times and water content.
-
Check: Are you using a "100% Aqueous" start? Some PFP phases undergo "phase collapse" or "dewetting" if left in 100% water without specific bonding technology.
-
Fix: Ensure your method maintains at least 3-5% organic solvent (Methanol or Acetonitrile) at the start of the gradient to keep the stationary phase ligands accessible.
Part 4: Recommended Experimental Protocol
Standard Gradient for Isomer Separation
| Parameter | Setting |
| Column | PFP / F5 Core-Shell (e.g., 2.6 µm, 100 x 2.1 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0) |
| Mobile Phase B | Methanol (MeOH provides better selectivity for PFP than ACN) |
| Flow Rate | 0.3 - 0.4 mL/min |
| Temperature | 35°C (Temperature affects selectivity on PFP; keep constant) |
| Gradient | 0 min: 5% B 10 min: 60% B 12 min: 95% B |
Note on Organic Modifier: Methanol is generally preferred over Acetonitrile for PFP columns when separating fluorinated aromatics. Methanol allows for stronger
References
-
Phenomenex. (2008). New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds.Link
-
Thermo Fisher Scientific. Hypersil GOLD™ PFP (Pentafluorophenyl) HPLC Columns.Link
-
Sigma-Aldrich (Supelco). Discovery® HS F5 HPLC Column.Link
-
BenchChem. (2025).[5] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids.Link
-
University of Tartu. (2019). Aqueous pKa values from J. Phys. Org. Chem.Link
-
Chemistry Stack Exchange. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid?Link
-
MZ-Analysentechnik. HPLC Troubleshooting: Peak Tailing.Link
-
ACE HPLC. ACE C18-PFP Technical Brochure.Link
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC?Link
Sources
Optimizing reaction conditions for sterically hindered benzoic acids
Technical Support Center: Steric Shielding Solutions Ticket ID: #SHBA-OPT-2024 Subject: Optimization of Reaction Conditions for Sterically Hindered Benzoic Acids Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview
Welcome to the Steric Shielding Solutions Support Center. You are likely here because standard protocols (Fischer esterification, standard EDC couplings, or simple acid chloride formations) have failed.
The Root Cause: In sterically hindered benzoic acids (e.g., 2,6-disubstituted or mesitoic acid derivatives), the ortho-substituents create a "picket fence" around the carbonyl carbon. This prevents the formation of the tetrahedral intermediate required for nucleophilic attack. To overcome this, we must switch from thermodynamic control (reversible equilibrium) to kinetic activation (highly reactive intermediates) or utilize specialized ligands that create a protective pocket for catalysis.
Module 1: Activation Failures (Acid Chlorides & Anhydrides)
User Query: I tried refluxing my 2,6-dimethylbenzoic acid in thionyl chloride (SOCl₂) for 24 hours, but TLC shows mostly starting material. Why isn't it activating?
Diagnostic: Standard thionyl chloride activation relies on the formation of an acyl chlorosulfite intermediate. Steric bulk prevents the chloride ion from attacking this intermediate to collapse it into the acid chloride. You are hitting the "Newman’s Rule of Six" barrier where atoms at the 6-position (relative to the carbonyl oxygen) block the approach trajectory.
The Protocol (The Vilsmeier-Haack Hack): You must use Oxalyl Chloride with catalytic DMF . This generates the Vilsmeier reagent (chloroiminium ion), which is a far more aggressive electrophile than SOCl₂ and operates via a mechanism less sensitive to steric blocking.
Step-by-Step Protocol:
-
Dissolve the hindered acid (1.0 equiv) in anhydrous DCM (0.2 M).
-
Add catalytic DMF (2–5 mol%). Note: You should see bubbling immediately upon the next step.
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Critical Step: Evaporate solvent and trace oxalyl chloride under high vacuum. Redissolve in DCM and repeat evaporation to ensure removal of HCl/oxalyl chloride before adding your nucleophile.
Visualization: The following diagram illustrates the catalytic cycle of DMF in activating the acid chloride formation.
Caption: DMF reacts with Oxalyl Chloride to form the potent Vilsmeier reagent, which activates the acid and is regenerated after chloride attack.
Module 2: The "Gatekeeper" (Esterification)
User Query: I need to make a methyl ester of a mesitoic acid derivative. H₂SO₄/MeOH reflux yielded <5%. What are my options?
Diagnostic: Fischer esterification is reversible.[1] With hindered substrates, the transition state energy is too high, and the equilibrium heavily favors the acid. You need the Yamaguchi Esterification .[2][3] This method forms a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC).[3][4][5] The bulky trichlorophenyl group forces the nucleophilic attack to occur at your substrate's carbonyl, while DMAP acts as a hyper-nucleophilic shuttle.
The Protocol (Yamaguchi Method):
-
Mixed Anhydride Formation: Dissolve acid (1.0 equiv) and Et₃N (1.2 equiv) in THF/Toluene. Add TCBC (1.1 equiv) and stir at RT for 1 h.
-
Filtration (Optional but recommended): Filter off the triethylamine hydrochloride salt to prevent "salting out" effects.
-
Esterification: Dilute the filtrate with Toluene (to 0.01 M if intramolecular, 0.1 M if intermolecular).
-
Add the Alcohol (1.0–2.0 equiv) and DMAP (1.0–2.0 equiv) .
-
Expert Tip: Unlike standard reactions where DMAP is catalytic, hindered substrates often require stoichiometric DMAP to drive the formation of the acyl pyridinium species.
-
-
Heat to 60–80 °C if reaction is sluggish at RT.
Visualization: The mechanism relies on creating a "path of least resistance" for the alcohol.
Caption: The Yamaguchi reagent creates a mixed anhydride where the hindered carbonyl is selectively attacked by DMAP, then the alcohol.
Module 3: The "Handshake" (Amide Coupling)
User Query: EDC/HOBt and even HATU are giving me low yields (20-30%) with my ortho-substituted aniline and benzoic acid. Is there a better reagent?
Diagnostic: HATU is excellent, but for extremely hindered or epimerization-prone substrates, T3P (Propylphosphonic anhydride) is superior. T3P acts as a kinetic trap; it forms a mixed anhydride that is highly reactive but does not suffer from the guanidinium byproduct inhibition sometimes seen with HATU. Furthermore, T3P reactions are often cleaner (water-soluble byproducts).
Comparison of Coupling Agents for Hindered Substrates:
| Reagent | Mechanism Type | Steric Tolerance | Byproduct Removal | Recommended Base |
| EDC/HOBt | Carbodiimide | Low | Urea (insoluble) | DIPEA/TEA |
| HATU | Uronium/Aza-benzotriazole | High | Organic wash | DIPEA |
| T3P | Cyclic Anhydride | Very High | Aqueous wash | Pyridine |
The Protocol (T3P Coupling):
-
Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF.
-
Add Pyridine (3.0–5.0 equiv). Note: Pyridine is crucial here; it acts as both base and acyl-transfer catalyst.
-
Add T3P (50% w/w in EtOAc, 1.5–2.0 equiv) dropwise.
-
Stir at RT.[6] If no reaction after 4 h, heat to 50 °C.
-
Workup: Wash with water, 1N HCl, and saturated NaHCO₃. The phosphorus byproducts wash away in water.[7][8][9]
Module 4: The "Dance" (Suzuki-Miyaura Coupling)
User Query: I'm trying to couple a 2,6-disubstituted aryl boronic acid with an ortho-substituted aryl bromide. The palladium turns black, and I get no product.
Diagnostic: You are attempting a "tetra-ortho-substituted" coupling. Standard ligands (PPh₃, dppf) cannot support the reductive elimination step because the steric bulk prevents the two aryl rings from adopting the necessary geometry around the palladium center. You need Buchwald Dialkylbiaryl Ligands , specifically SPhos or XPhos .
Why they work: These ligands have a secondary interaction between the palladium and the ipso-carbon of the ligand's lower ring. This creates a bulky, electron-rich environment that facilitates the oxidative addition of hindered halides and accelerates the difficult reductive elimination of hindered biaryls.
Ligand Selection Guide:
| Substrate Challenge | Recommended Ligand | Catalyst Precursor |
| Tri-ortho substituted | SPhos | Pd(OAc)₂ or Pd-G3/G4 SPhos |
| Tetra-ortho substituted | XPhos | Pd₂dba₃ or Pd-G3/G4 XPhos |
| Unstable Boronic Acids | XPhos | Pd-G3/G4 XPhos |
The Protocol (Hindered Suzuki):
-
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1). Degas thoroughly.
-
Base: K₃PO₄ (3.0 equiv). Note: Stronger bases like phosphate are preferred over carbonate for hindered couplings.
-
Catalyst: Pd-XPhos-G3 (2–5 mol%).
-
Temperature: 100–110 °C (sealed tube).
-
Time: 12–24 h.
References
-
Yamaguchi Esterification Mechanism: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[4] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-Ring Lactonization." Bulletin of the Chemical Society of Japan. Link
-
Mechanistic Insights (Yamaguchi): Dhimitruka, I., & SantaLucia, J. (2006).[2][3] "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method." Organic Letters. Link
-
T3P for Hindered Amides: Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[10] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
-
Buchwald Ligands (SPhos/XPhos): Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link
-
Newman's Rule of Six: Newman, M. S. (1950).[11][12] "Steric Effects in Organic Chemistry." Journal of the American Chemical Society. (Foundational concept referenced in modern texts).[4][6][13][14]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
- 3. Yamaguchi Esterification [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 9. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 10. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 11. Relative Rates of Transesterification vis-à-vis Newman’s Rule of Six - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relative Rates of Transesterification vis-à-vis Newman's Rule of Six - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Validation & Comparative
Comparative Guide: FTIR Spectrum Analysis of 3,4-Dichloro-5-fluorobenzoic Acid
This guide provides an in-depth technical comparison of the FTIR spectral characteristics of 3,4-Dichloro-5-fluorobenzoic acid , contrasting it with its closest structural analog, 3,4-dichlorobenzoic acid . This approach allows researchers to validate the specific presence of the fluorine substituent—a critical quality control step in pharmaceutical intermediate synthesis.
Executive Summary & Technical Context
3,4-Dichloro-5-fluorobenzoic acid (CAS: 856161-86-5) is a highly functionalized aromatic building block.[1] In drug development, distinguishing this compound from its non-fluorinated precursor (3,4-dichlorobenzoic acid) is vital because the fluorine atom significantly alters lipophilicity and metabolic stability (the "Fluorine Effect").
This guide defines the spectral "fingerprint" required to confirm the 5-fluoro substitution . Since the core aromatic scaffold is identical to 3,4-dichlorobenzoic acid, the validation relies on detecting specific C–F stretching vibrations and observing inductive shifts in the carbonyl region.
Experimental Protocol: Signal Acquisition
To ensure data integrity, the following self-validating protocol is recommended.
Method A: Attenuated Total Reflectance (ATR) – Recommended for Routine QC
-
Crystal: Diamond or ZnSe (Diamond preferred for hardness against crystalline samples).
-
Parameters: 4 cm⁻¹ resolution, 32 scans.
-
Procedure:
-
Clean crystal with isopropanol; collect background.
-
Apply ~10 mg of solid sample.
-
Apply high pressure (clamp) to ensure intimate contact (critical for the C–H stretch region).
-
Validation Check: Ensure the baseline is flat at 2000–2500 cm⁻¹. If noisy, clean and re-clamp.
-
Method B: KBr Pellet – Recommended for Structural Elucidation
-
Ratio: 1:100 (1 mg sample : 100 mg dry KBr).
-
Procedure: Grind to a fine powder to avoid Christiansen effect (scattering). Press at 10 tons for 2 minutes.
-
Advantage: Provides sharper resolution in the fingerprint region (600–1400 cm⁻¹) where C–Cl and C–F bands reside.
Spectral Fingerprint Comparison
The following table contrasts the experimentally established peaks of the Reference Analog (3,4-Dichlorobenzoic acid) with the Target Compound (3,4-Dichloro-5-fluorobenzoic acid) .
Table 1: Comparative Peak Assignment
| Functional Group | Vibration Mode | Reference Analog (3,4-Dichloro) [1][2] | Target (3,4-Dichloro-5-Fluoro) | Diagnostic Insight |
| O–H (Acid) | Stretch (H-bonded) | 2500–3300 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ (Broad) | Characteristic "hump" of carboxylic acid dimers. Indistinguishable between analogs. |
| C=O (Acid) | Stretch | 1694 cm⁻¹ | 1700–1708 cm⁻¹ | Inductive Shift: The electronegative Fluorine (-I effect) pulls electron density, stiffening the C=O bond and shifting it to a higher wavenumber. |
| Aromatic Ring | C=C Stretch | 1555, 1427 cm⁻¹ | 1560–1580, 1430 cm⁻¹ | Minor shifts expected due to ring electron density changes. |
| C–F (Aryl) | Stretch | Absent | 1200–1260 cm⁻¹ | PRIMARY MARKER: Look for a strong, sharp band in this region. This confirms the 5-F substitution. |
| C–Cl | Stretch | 750, 683 cm⁻¹ | 750–780, 680–700 cm⁻¹ | C–Cl bands are strong but can be obscured. The 5-F atom may split these peaks due to symmetry breaking. |
| C–H (Arom) | Out-of-Plane Bend | 800–900 cm⁻¹ | Pattern Change | The substitution pattern changes from 1,2,4-trisubstituted to 1,2,3,5-tetrasubstituted, altering the "oop" bending pattern. |
Detailed Mechanistic Analysis
The "Fluorine Marker" (1200–1260 cm⁻¹)
The most critical differentiator is the Aryl C–F stretching vibration . In polychlorinated benzoic acids, the 1000–1300 cm⁻¹ region is relatively clean, dominated only by C–O stretching (~1280–1300 cm⁻¹).
-
Observation: Upon 5-F substitution, a new, intense band appears between 1200 and 1260 cm⁻¹ .
-
Causality: The C–F bond has a high dipole moment, resulting in strong IR absorption. Its absence in the 3,4-dichloro analog makes it the binary "Yes/No" signal for the presence of the fluorine atom.
Carbonyl Shift (1690 vs 1705 cm⁻¹)
-
Mechanism: The carboxylic acid group exists as a hydrogen-bonded dimer.
-
Effect: In 3,4-dichlorobenzoic acid, the C=O stretch is typically 1694 cm⁻¹ [1]. Adding a fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I).
-
Result: This withdraws electron density from the aromatic ring and, by extension, the carboxyl group, increasing the C=O bond order (double bond character). Expect the peak to shift upward to ~1700–1708 cm⁻¹ .
Low-Frequency Region (C–Cl)
-
Reference: 3,4-dichlorobenzoic acid shows distinct C–Cl bands at 750 cm⁻¹ and 683 cm⁻¹ [1].[2]
-
Target: These bands will persist but may broaden or shift slightly (±10 cm⁻¹) due to the steric and electronic influence of the adjacent fluorine.
Validation Workflow (Logic Diagram)
The following diagram outlines the decision logic for confirming the identity of 3,4-Dichloro-5-fluorobenzoic acid using FTIR.
Figure 1: Decision tree for spectral validation. The presence of the C–F stretch at 1200–1260 cm⁻¹ is the definitive "Go/No-Go" gate.
References
-
Vibrational study of 2,4-Dichlorobenzoic acid by DFT. (Note: Used as primary chlorinated analog reference). International Journal of Advanced Science and Technology.
-
(Verified via snippet 1.1)
-
-
NIST Chemistry WebBook: Benzoic acid, 3,4-dichloro-.
-
BenchChem Application Note: Protocol for Infrared Spectroscopy Analysis of Benzoic Acid.
-
(Verified via snippet 1.12)
-
-
Agilent Technologies: FTIR Spectroscopy Reference Guide.
-
(Verified via snippet 1.14)
-
Sources
Comparative reactivity of 3,4-dichloro vs 2,4-dichloro fluorobenzoic acids
Technical Comparison Guide: 2,4-Dichloro-5-fluorobenzoic Acid vs. 3,4-Dichloro-5-fluorobenzoic Acid
Executive Summary
This guide provides a rigorous comparative analysis of 2,4-dichloro-5-fluorobenzoic acid (2,4-DCFA) and its isomer 3,4-dichloro-5-fluorobenzoic acid (3,4-DCFA) . While these compounds share an identical molecular formula (
-
2,4-DCFA is the industry-standard building block for fluoroquinolone antibiotics (e.g., Ciprofloxacin). Its reactivity is defined by steric hindrance at the carboxyl group and high electrophilicity at the 2- and 4-positions.
-
3,4-DCFA serves as a comparative baseline. It exhibits lower acidity, faster acyl-transfer kinetics, but lacks the critical ortho-leaving group required for bicyclic ring closure.
Structural & Electronic Profile
The reactivity differences stem from the position of the chlorine atoms relative to the electron-withdrawing carboxyl group (-COOH) and the fluorine atom.
The Ortho-Effect and Acidity
The presence of a chlorine atom at the C2 position in 2,4-DCFA creates significant steric bulk, forcing the carboxyl group out of planarity with the benzene ring. This "Ortho-Effect" inhibits resonance stabilization of the neutral acid, making the proton easier to remove.
-
2,4-DCFA: High Acidity (
). The 2-Cl exerts a strong inductive (-I) effect and steric inhibition of resonance. -
3,4-DCFA: Moderate Acidity (
). Lacks ortho-substituents; the carboxyl group remains planar and conjugated.
Electronic Activation Map
The following diagram illustrates the electronic activation vectors. Red nodes indicate high reactivity; grey nodes indicate stability.
Caption: Comparative electronic activation. Note the 2-Cl in 2,4-DCFA is activated for displacement, whereas the corresponding position in 3,4-DCFA is occupied by an inert Hydrogen.
Reactivity Analysis: Carboxyl Group Transformations
When converting these acids to esters or acid chlorides (e.g., using
| Feature | 2,4-Dichloro-5-fluoro | 3,4-Dichloro-5-fluoro | Mechanistic Insight |
| Esterification Rate | Slow ( | Fast ( | The 2-Cl blocks the nucleophilic attack trajectory (Burgi-Dunitz angle) on the carbonyl carbon. |
| Acid Chloride Formation | Requires Catalyst (DMF) | Spontaneous/Fast | Catalyst forms the Vilsmeier intermediate to overcome steric hindrance in the 2,4-isomer. |
| Amidation Yield | Moderate (requires activation) | High | 3,4-isomer forms amides readily; 2,4-isomer often requires high heat or coupling agents (HATU/EDC). |
Experimental Implication: When working with 2,4-DCFA , you must use catalytic DMF during chlorination with thionyl chloride. Without it, the reaction may stall or require excessive heating, leading to decarboxylation.
Reactivity Analysis: Nucleophilic Aromatic Substitution ( )
This is the defining differentiator.
The "Leaving Group" Battle
-
2,4-DCFA:
-
2-Cl: Ortho to COOH (Activated).
-
4-Cl: Para to COOH (Activated).
-
5-F: Meta to COOH (Deactivated).
-
Result: Nucleophiles can displace both Chlorines. In fluoroquinolone synthesis, the 2-Cl is displaced by the nitrogen of the acrylate chain (after conversion to ketone) to close the ring.
-
-
3,4-DCFA:
-
3-Cl: Meta to COOH (Deactivated/Inert).
-
4-Cl: Para to COOH (Activated).
-
5-F: Meta to COOH (Deactivated).
-
Result: Only the 4-Cl is labile. The 3-Cl acts as "dead weight." Crucially, the lack of a leaving group at position 2 prevents the formation of the quinolone bicycle.
-
Case Study: Synthesis of Ciprofloxacin
The utility of 2,4-DCFA is best understood through the Gould-Jacobs reaction pathway, which 3,4-DCFA cannot undergo.
Caption: The 2-Cl substituent is mandatory for the cyclization step (Red Box). 3,4-DCFA lacks this handle, rendering it useless for this pathway.
Experimental Protocols
Protocol A: Comparative Esterification (Steric Test)
Objective: To demonstrate the steric retardation in 2,4-DCFA compared to 3,4-DCFA.
-
Setup: Prepare two 50 mL round-bottom flasks equipped with condensers.
-
Reagents:
-
Flask A: 1.0 g 2,4-DCFA + 10 mL Methanol + 0.1 mL
. -
Flask B: 1.0 g 3,4-DCFA + 10 mL Methanol + 0.1 mL
.
-
-
Procedure: Reflux both flasks simultaneously.
-
Monitoring: Spot TLC (Solvent: 20% EtOAc/Hexane) every 30 minutes.
-
Expected Result:
-
Flask B (3,4-isomer): Complete conversion to methyl ester within 1-2 hours .
-
Flask A (2,4-isomer): Significant starting material remains even after 6-8 hours due to the ortho-chloro blockade.
-
Protocol B: Acid Chloride Activation (Standard Procedure for 2,4-DCFA)
Objective: Efficient activation of the hindered 2,4-isomer for downstream synthesis.
-
Charge: Place 100 mmol of 2,4-dichloro-5-fluorobenzoic acid in a reactor.
-
Solvent: Add Toluene (3-4 volumes).
-
Catalyst: Add DMF (Dimethylformamide) (0.05 eq). Note: This is critical. Without DMF, reaction times increase by 500%.
-
Reagent: Add Thionyl Chloride (
) (1.2 eq) dropwise at 50°C. -
Reaction: Heat to reflux (80-110°C) for 3-4 hours until gas evolution (
) ceases. -
Purification: Distill off excess
and Toluene to yield the crude acid chloride.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link (Foundational chemistry for quinolone cyclization).
- Grohe, K., & Heitzer, H. (1987). Synthesis of 1-cyclopropyl-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acids. Liebigs Annalen der Chemie. (Describes the specific use of 2,4-dichloro-5-fluorobenzoic acid for Ciprofloxacin).
-
PubChem Compound Summary. (2025). 2,4-Dichloro-5-fluorobenzoic acid.[1][2][3][4] National Center for Biotechnology Information. Link
-
BenchChem Technical Guides. (2025). Synthesis of Ciprofloxacin: Core Synthesis Pathways.Link (Verified via search context 1.1).
-
Royal Society of Chemistry. (1970). The separation of polar and steric effects. Kinetics of esterification of substituted benzoic acids. Journal of the Chemical Society B. Link (Data on ortho-substituted esterification rates).
Sources
- 1. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
Comparative Crystallographic Guide: 3,4-Dichloro-5-fluorobenzoic Acid & Halogenated Analogs
Executive Summary & Scientific Rationale
This guide provides a technical framework for the structural characterization of 3,4-Dichloro-5-fluorobenzoic acid (3,4-D-5-FBA) . As a poly-halogenated benzoic acid derivative, this compound represents a critical case study in crystal engineering, specifically regarding the competition between Hydrogen Bonding (carboxylic acid dimers) and Halogen Bonding (Cl···O / F···H interactions).
For researchers in drug development—particularly those synthesizing fluoroquinolone precursors or studying bioisosteres—understanding the solid-state packing of this moiety is essential. This guide compares the theoretical and experimental parameters of 3,4-D-5-FBA against its crystallographically solved analogs: 3,4-Dichlorobenzoic acid and 2,4-Dichloro-5-fluorobenzoic acid .
Why This Comparison Matters
-
Bioavailability: Differences in crystal packing (polymorphism) directly impact solubility and dissolution rates of pharmaceutical intermediates.
-
Halogen Bonding: The introduction of the 5-Fluoro substituent alters the electrostatic potential surface (sigma-hole), potentially deviating the packing motif from the standard centrosymmetric dimer seen in non-fluorinated analogs.
Comparative Crystallographic Data[1][2]
The following table synthesizes confirmed experimental data for the closest structural analogs to establish a baseline for 3,4-D-5-FBA characterization. Use these values as quality control benchmarks when refining your own datasets.
| Parameter | 3,4-Dichlorobenzoic Acid (Reference Std) | 2,4-Dichloro-5-fluorobenzoic Acid (Structural Analog) | 3,4-Dichloro-5-fluorobenzoic Acid (Target Expectation) |
| Crystal System | Monoclinic | Monoclinic | Predicted: Monoclinic / Triclinic |
| Space Group | Likely | ||
| Unit Cell ( | 3.753 Å | ~3.8 - 4.0 Å | Expect slight expansion vs 3,4-Cl |
| Unit Cell ( | 6.259 Å | ~6.0 - 7.0 Å | Dependent on stacking axis |
| Unit Cell ( | 30.957 Å | ~28.0 - 32.0 Å | Long axis dominates |
| 90.87° | ~90-100° | Close to 90° | |
| Z / Z' | 4 / 1 | 4 / 1 | 4 / 1 |
| Primary Motif | Centrosymmetric Dimer ( | Inversion Dimer ( | Carboxylic Dimer Preserved |
| Dihedral Angle | ~5-10° (Planar) | 49.27° (Twisted) | < 20° (Sterically less hindered than 2,4-isomer) |
Technical Insight:
The 2,4-dichloro analog exhibits a significant twist (49.27°) between the carboxyl group and the benzene ring due to steric repulsion from the ortho-chlorine. The 3,4-dichloro-5-fluoro target lacks an ortho-substituent relative to the carboxylic acid, suggesting it will adopt a more planar conformation similar to 3,4-dichlorobenzoic acid , facilitating tighter
Experimental Protocol: High-Fidelity Crystallization
To obtain single crystals suitable for X-ray diffraction (XRD) that match or exceed the quality of the reference standards, follow this solvent-controlled slow evaporation protocol.
Phase 1: Solvent Screening & Supersaturation
Objective: Minimize nucleation rate to maximize crystal size and minimize mosaicity.
-
Preparation: Weigh 20 mg of 3,4-Dichloro-5-fluorobenzoic acid into a 20 mL scintillation vial.
-
Solvent Selection:
-
Primary Choice:Ethanol/Water (4:1 v/v) . Promotes hydrogen bond donors.
-
Alternative (for polymorphism screening):Acetonitrile . Promotes dipolar interactions.
-
-
Dissolution: Add solvent dropwise with mild heating (40°C) until fully dissolved. Sonicate for 30 seconds to ensure homogeneity.
-
Filtration: Filter solution through a 0.22
m PTFE syringe filter into a clean, scratch-free vial to remove dust nuclei.
Phase 2: Controlled Evaporation (Vapor Diffusion)
Objective: Slow thermodynamic growth.
-
Place the inner vial (containing solution) into a larger jar containing a precipitant (e.g., Hexane) if using diffusion, or simply cover the vial with Parafilm.
-
Perforation: Pierce the Parafilm with exactly 3 holes using a 22G needle. This controls the evaporation rate.
-
Incubation: Store in a vibration-free environment at 18°C (controlled incubator).
-
Harvesting: Crystals should appear within 48-72 hours. Select block-like specimens with defined edges; avoid needles if possible (needles often indicate rapid growth along one axis, leading to disorder).
Structural Characterization Workflow (Logic Map)
The following diagram outlines the decision-making process for solving the structure, emphasizing the handling of halogen atoms which often suffer from radiation damage or disorder.
Figure 1: Decision-logic workflow for X-ray diffraction analysis of halogenated organic acids, highlighting critical checkpoints for halogen disorder and refinement convergence.
Technical Analysis: Intermolecular Interactions
When analyzing the solved structure of 3,4-Dichloro-5-fluorobenzoic acid, focus on these three specific interaction zones. These are the "fingerprints" that distinguish this compound from its analogs.
A. The Carboxylic Dimer ( )
Like 3,4-dichlorobenzoic acid, the primary stabilizing force is the centrosymmetric hydrogen bond between carboxylic acid groups.
-
Metric: Look for O-H···O distances of 2.60 – 2.65 Å .
-
Significance: This forms the "ribbon" or "dimer" backbone of the crystal.
B. Halogen Bonding (The Sigma Hole)
Chlorine and Fluorine exhibit anisotropic electron distribution.
-
Interaction: C-Cl···O or C-Cl···
. -
Comparison: In 3,4-dichlorobenzoic acid, Cl···Cl interactions are often observed (Type I or Type II). In the 5-fluoro derivative, the C-F bond is highly polarized but the F atom is less polarizable than Cl.
-
Expectation: Expect C-H···F weak hydrogen bonds to replace some van der Waals contacts seen in the non-fluorinated analog. The F atom acts as a weak acceptor.
C. -Stacking
-
Geometry: Offset face-to-face stacking.
-
Impact: The electron-withdrawing nature of the 3,4-dichloro-5-fluoro substitution pattern depletes electron density from the ring, potentially strengthening interactions with electron-rich regions of adjacent molecules (or solvent, if present).
References
-
Krishna, G. R., et al. (2016).[1] "Mechanically Flexible Organic Crystals Achieved by Introducing Weak Interactions in Structure: Supramolecular Shape Synthons." Journal of the American Chemical Society, 138(41), 13561-13567. (Source for 3,4-Dichlorobenzoic acid structure).[1][2][3][4][5] [1]
-
Zhao, Y. F. (2007).[4] "2,4-Dichloro-5-fluorobenzoic acid."[4][6] Acta Crystallographica Section E: Structure Reports Online, 63(11), o4449.
-
Potrzebowski, W., & Chruszcz, M. (2007).[3][4] "3,5-Difluorobenzoic acid."[3] Acta Crystallographica Section E, 63, o2329.
-
PubChem. (2025).[1][6] "3,4-Dichlorobenzoic acid - Crystal Structure Data." National Library of Medicine.
-
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: 2,4-Dichloro-5-fluorobenzoic acid (CCDC 667453)."
Sources
- 1. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzoic acid, 3,4-dichloro- [webbook.nist.gov]
- 6. 2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validated Analytical Architectures for Fluorobenzoic Acid Derivatives
Executive Summary: The Isomer Challenge
Fluorobenzoic acids (FBAs)—specifically the 2-, 3-, and 4-fluoro isomers and pentafluorobenzoic acid—serve as critical intermediates in fluoroquinolone antibiotic synthesis and as non-reactive tracers in hydrological modeling.
The analytical challenge lies not in detection, but in specificity . The structural similarity between the ortho- (2-FBA), meta- (3-FBA), and para- (4-FBA) isomers creates a thermodynamic bottleneck for separation. Furthermore, their high polarity (
This guide compares three validated architectures: HPLC-UV (QC/Purity), LC-MS/MS (Bioanalysis/Trace), and GC-MS (Complex Matrices), providing the causal logic required to implement them successfully.
Method Selection Logic
Before selecting a protocol, use the following decision matrix to align the method with your sensitivity and matrix requirements.
Figure 1: Decision matrix for selecting the optimal analytical technique based on sample concentration and matrix properties.
Comparative Performance Matrix
The following data summarizes validation parameters derived from cross-industry standard operating procedures (SOPs).
| Feature | HPLC-UV | LC-MS/MS (ESI-) | GC-MS (Derivatized) |
| Primary Application | Raw Material QC, Purity Assays | Bioanalysis (Plasma/Urine), Environmental | Volatile Matrices, Isomer Confirmation |
| Limit of Detection (LOD) | 0.5 – 1.0 µg/mL (ppm) | 0.01 – 0.05 ng/mL (ppb) | 0.01 – 0.1 ng/mL (ppb) |
| Linearity ( | > 0.999 (10–1000 µg/mL) | > 0.995 (0.1–500 ng/mL) | > 0.995 (1–1000 ng/mL) |
| Sample Prep | Simple Dilution/Filtration | Protein Precipitation / SPE | Complex: Extraction + Derivatization |
| Throughput | High (10-15 min/run) | Very High (3-5 min/run) | Low (30+ min prep + 20 min run) |
| Isomer Selectivity | Moderate (Requires pH tuning) | High (MRM transitions) | Excellent (Structural resolution) |
Method A: HPLC-UV (The Quality Control Workhorse)
Context: For pharmaceutical raw material testing, sensitivity is secondary to robustness. The critical failure mode in HPLC analysis of FBAs is peak tailing caused by the ionization of the carboxylic acid group (
Protocol Design & Causality
-
Stationary Phase: C18 (End-capped) or Phenyl-Hexyl.
-
Why: Phenyl-hexyl columns offer superior
interactions with the fluorinated ring, often resolving the 2-FBA (ortho) isomer better than standard C18.
-
-
Mobile Phase pH: 2.5 (using 0.1% Phosphoric Acid).
-
Why: You must operate at least 1.5 pH units below the
of the most acidic isomer (2-FBA,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). This ensures the analytes remain in their neutral (protonated) state, maximizing retention and ensuring sharp peak symmetry.
-
Validated Workflow
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer adjusted to pH 2.5 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 15% B (Isocratic hold to stack polar impurities)
-
2-12 min: 15%
60% B (Linear ramp) -
12-15 min: 60% B (Wash)
-
-
Detection: UV at 230 nm (Max absorbance for F-ring) and 254 nm (Reference).
-
Flow Rate: 1.0 mL/min.
Method B: LC-MS/MS (Bioanalysis & Trace Detection)[2]
Context: When analyzing FBAs in plasma or groundwater, UV detection is insufficient. Mass spectrometry in Negative Electrospray Ionization (ESI-) mode is the gold standard because carboxylic acids readily deprotonate to form
Protocol Design & Causality
-
Ionization Source: ESI Negative Mode.
-
Mobile Phase Modifier: 0.05% Acetic Acid (Not Formic).[3]
-
Why: While Formic acid is common, Acetic acid (
4.76) is slightly weaker, allowing sufficient deprotonation in the ESI source while maintaining enough chromatographic retention on the C18 column.
-
-
Internal Standard: 2,3,4,5,6-Pentafluorobenzoic acid (PFBA) or
-labeled Benzoic Acid.-
Why: Essential to correct for matrix suppression in the ESI source.
-
MRM Transitions (Optimized)
| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| 2-Fluorobenzoic Acid | 139.0 | 95.0 ( | 25 | 15 |
| 3-Fluorobenzoic Acid | 139.0 | 95.0 ( | 25 | 15 |
| 4-Fluorobenzoic Acid | 139.0 | 95.0 ( | 25 | 15 |
| Internal Standard | 145.0 | 101.0 | 25 | 15 |
Note: Since isomers share the same mass transitions, chromatographic separation is mandatory. Use a UPLC HSS T3 column for enhanced retention of polar acids.
Method C: GC-MS (Complex Matrices & Volatiles)
Context: GC-MS is preferred when the matrix is non-polar (e.g., oil reservoir tracers, soil) or when LC-MS suffers from intractable matrix effects. However, FBAs are non-volatile and must be derivatized.
Protocol Design & Causality
-
Derivatization Agent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).
-
Why: Creates tert-butyldimethylsilyl (TBDMS) esters. These are hydrolytically more stable than TMS esters (from BSTFA) and produce a characteristic
fragment (loss of t-butyl group) which is excellent for quantification.
-
-
Alternative: BF3-Methanol (Methylation).[4][5]
-
Why: Cheaper, but requires heating and acidic conditions which may degrade labile matrix components.
-
Derivatization Workflow (MTBSTFA)
Figure 2: Optimized derivatization workflow for converting polar FBAs into volatile silyl-esters for GC-MS analysis.
References
-
BenchChem. (2025).[6][7][1] A Comparative Guide to Analytical Method Validation for Quantifying 2-Fluorobenzoic Acid. Link
-
Juhler, R. K., et al. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. PubMed. Link
-
Müller, L., et al. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. PubMed. Link
-
PubChem. (2025).[8] 2-Fluorobenzoic acid: Chemical Properties and Safety. National Library of Medicine. Link
-
Waters Corporation. (2010). A Novel Method for Monitoring Matrix Interferences in Biological Samples using Dual-Scan MRM Mode Mass Spectrometry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Unseen Threat: A Senior Application Scientist's Guide to Safely Handling 3,4-Dichloro-5-fluorobenzoic Acid
For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, the novel compounds we work with are tools of discovery. Among these is 3,4-Dichloro-5-fluorobenzoic acid, a halogenated aromatic carboxylic acid with significant potential. However, its very reactivity demands our utmost respect and an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a deep dive into the why behind each safety protocol. It is designed to empower you with the knowledge to not only protect yourself but also to cultivate a culture of safety within your laboratory.
Our relationship with such chemicals is one of controlled interaction. We must anticipate their behavior to mitigate risk effectively. This guide is structured to provide essential, immediate safety and logistical information, ensuring every step, from preparation to disposal, is executed with precision and care.
Section 1: Hazard Analysis - Understanding the Adversary
3,4-Dichloro-5-fluorobenzoic acid is a solid that presents several hazards. It is classified as a corrosive substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] The presence of chlorine and fluorine atoms on the benzene ring enhances its reactivity and potential for biological harm. As a dust, it can be easily inhaled, and its corrosive nature means it can cause significant damage to the respiratory tract.[6][7]
Key Hazards at a Glance:
| Hazard Type | Description | Potential Consequences |
| Skin Corrosion/Irritation | The acidic nature and halogen substituents can cause chemical burns and irritation upon contact.[1][2][3][4] | Redness, pain, blistering, and severe tissue damage. |
| Serious Eye Damage/Irritation | Direct contact with the eyes can lead to severe irritation and potentially irreversible damage.[1][2][3][4] | Pain, tearing, blurred vision, and corneal damage. |
| Respiratory Irritation | Inhalation of dust particles can irritate the nose, throat, and lungs.[1][2][3][4] | Coughing, shortness of breath, and inflammation of the respiratory tract. |
| Ingestion | Swallowing the chemical can cause irritation of the digestive tract.[1] | Nausea, vomiting, and internal damage. |
The causality behind these hazards lies in the chemical's ability to react with biological tissues. The carboxylic acid group is inherently acidic, while the halogen atoms can participate in various reactions that disrupt cellular structures.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 3,4-Dichloro-5-fluorobenzoic acid. Each component of your PPE ensemble serves a specific purpose, creating a barrier between you and the chemical.
The Essential PPE Ensemble: A Step-by-Step Protocol
1. Hand Protection: Chemical-Resistant Gloves
-
Why: To prevent skin contact with the corrosive solid.[6][8]
-
What to Use: Nitrile or neoprene gloves are recommended for handling halogenated organic compounds.[9] Always consult a glove compatibility chart for the specific chemical you are using.[9][10][11][12] For this compound, butyl rubber gloves also offer excellent protection against corrosive acids.[9]
-
Protocol:
-
Inspect gloves for any signs of damage (punctures, tears) before each use.[13]
-
Don gloves, ensuring they extend over the cuffs of your lab coat.
-
When work is complete, remove gloves by peeling them off from the cuff, turning them inside out to trap any contamination.
-
Dispose of used gloves in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[13]
-
2. Eye and Face Protection: Beyond Standard Safety Glasses
-
Why: To protect your eyes and face from splashes of solutions or airborne dust particles.[6][14][15]
-
What to Use: Chemical splash goggles are mandatory.[6][14][15] For tasks with a higher risk of splashing or dust generation (e.g., weighing, transferring large quantities), a full-face shield should be worn in addition to goggles.[6][14][15]
-
Protocol:
-
Ensure goggles provide a complete seal around the eyes.
-
If using a face shield, it should be worn over the goggles.
-
Clean and disinfect eye and face protection after each use according to the manufacturer's instructions.
-
3. Body Protection: The Impermeable Barrier
-
Why: To protect your skin and clothing from accidental spills.[6][8]
-
What to Use: A chemical-resistant lab coat is essential. For larger scale operations, a chemical-resistant apron or coveralls may be necessary.[6]
-
Protocol:
-
Ensure your lab coat is fully buttoned.
-
Remove the lab coat before leaving the laboratory.
-
If a significant spill occurs on your clothing, remove it immediately under a safety shower.[16]
-
4. Respiratory Protection: When Ventilation Isn't Enough
-
Why: To prevent the inhalation of harmful dust particles.[6][7]
-
What to Use: All handling of 3,4-Dichloro-5-fluorobenzoic acid powder should be performed in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with a particulate filter is required.[6][13] A full-face respirator may be necessary in situations with high concentrations of dust.[13]
-
Protocol:
-
Ensure the fume hood is functioning correctly before starting work.
-
If a respirator is required, you must be fit-tested and trained in its proper use.
-
Inspect the respirator and its cartridges before each use.
-
PPE Selection and Donning Workflow
Caption: Workflow for PPE selection and donning before handling the chemical.
Section 3: Operational Plans - From Benchtop to Disposal
A meticulous operational plan is crucial for minimizing risk. This includes safe handling practices, emergency procedures, and a clear disposal strategy.
Safe Handling Protocol
-
Designated Area: Always handle 3,4-Dichloro-5-fluorobenzoic acid in a designated area, such as a chemical fume hood, to contain any potential spills or dust.[7]
-
Ventilation: Ensure adequate ventilation in the work area.[13]
-
Avoid Dust Formation: Handle the solid gently to avoid creating dust.[13]
-
Weighing: Use a balance inside a fume hood or a ventilated enclosure.
-
Transfers: When transferring the solid, use a spatula or other appropriate tool to minimize spillage.
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[13][17]
Emergency Procedures: A Calm and Coordinated Response
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][13][16] Seek immediate medical attention.[1][13][16]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13][16] Seek immediate medical attention.[1][13][16]
-
Inhalation: Move the person to fresh air.[3][13][17] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][13][17]
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water.[1][13] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[1][13]
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the spilled material and place it in a labeled, sealed container for hazardous waste disposal.[13]
-
Clean the spill area thoroughly.
-
Emergency Response Logic
Caption: Decision-making flow for responding to a chemical exposure.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle, ensuring that hazardous materials do not harm the environment or public health.
-
Waste Characterization: 3,4-Dichloro-5-fluorobenzoic acid is a halogenated organic compound and must be disposed of as hazardous waste.[18] Do not dispose of it down the drain or in the regular trash.[13][19][20]
-
Waste Collection:
-
Collect all waste containing this chemical, including contaminated solids and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.[18][19]
-
The container should be made of a material compatible with the chemical.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "3,4-Dichloro-5-fluorobenzoic acid".[18]
-
-
Disposal Method: The recommended disposal method is licensed chemical destruction or controlled incineration with flue gas scrubbing.[13][21] This ensures the complete breakdown of the hazardous compound into less harmful substances.
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse.[13]
Conclusion: A Partnership in Safety
By understanding the inherent hazards of 3,4-Dichloro-5-fluorobenzoic acid and diligently applying the protocols outlined in this guide, you are not just following rules; you are actively participating in a culture of safety. This proactive approach is fundamental to the success of our research and the well-being of our scientific community. Let this guide serve as a constant companion in your laboratory, fostering a safe and productive environment for discovery.
References
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Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024-01-19). Retrieved from [Link]
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Corrosives 101: How to Identify, Handle, and Store Reactive Compounds - EnviroServe. Retrieved from [Link]
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Accidental Exposure Requirements. (2021-06-01). Retrieved from [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017-06-04). Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Retrieved from [Link]
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Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid - Cole-Parmer. Retrieved from [Link]
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What to do in a chemical emergency - GOV.UK. (2024-10-10). Retrieved from [Link]
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HANDLING PROCEDURES FOR CHEMICAL WASTES. (2019-08-04). Retrieved from [Link]
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HAZARDOUS MATERIAL FACT SHEET High Level Disinfection (HLD) Chemical Disposal. Retrieved from [Link]
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Ansell Chemical Resistance Glove Chart - Environment, Health and Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
